molecular formula C25H20F4N4O3S B1242846 DPC 423

DPC 423

Número de catálogo: B1242846
Peso molecular: 532.5 g/mol
Clave InChI: ZLUOAFAJSUPHOG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DPC 423, also known as this compound, is a useful research compound. Its molecular formula is C25H20F4N4O3S and its molecular weight is 532.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmacological Properties

DPC 423 exhibits several key pharmacological characteristics:

  • Selectivity : It selectively inhibits factor Xa with a Ki value of 0.15 nM, showcasing significantly lower inhibition against other serine proteases such as thrombin (6000 nM) and trypsin (60 nM) .
  • Bioavailability : In animal models, this compound demonstrated an oral bioavailability of approximately 57% in dogs, with a plasma half-life of about 7.5 hours, indicating favorable pharmacokinetics for oral administration .
  • Anticoagulant Effects : In vitro studies revealed that this compound effectively doubled prothrombin time and activated partial thromboplastin time at concentrations around 3.1 µM in human plasma .

Clinical Applications

This compound is primarily being investigated for its potential use in treating various thrombotic disorders. The following applications have been documented:

  • Venous Thromboembolism (VTE) : this compound is being evaluated as a preventive and therapeutic agent for VTE, including deep vein thrombosis and pulmonary embolism.
  • Atrial Fibrillation : Its anticoagulant properties make it a candidate for stroke prevention in patients with atrial fibrillation.
  • Coronary Artery Disease : this compound may also be beneficial in managing acute coronary syndromes by preventing thrombus formation.

Case Studies and Research Findings

Several studies have contributed to the understanding of this compound's efficacy and safety:

Study TypeFindingsReference
In Vivo StudyDemonstrated effective antithrombotic activity in rabbit and rat models with IC50 values of 150 nM and 470 nM respectively.
Phase I TrialsInitial human trials indicated good oral bioavailability and a long plasma half-life, supporting further clinical development.
Metabolic StudiesIdentified unique GSH adducts formed during metabolism, which may provide insights into the safety profile of this compound.

Metabolic Pathways

The metabolic pathways of this compound involve complex biotransformation processes that lead to the formation of reactive intermediates. Notably, studies have shown that:

  • The compound undergoes oxidation to form hydroxylamine intermediates, which are further metabolized to produce GSH adducts.
  • This metabolic pathway has implications for understanding potential toxicity and interactions with other drugs .

Análisis De Reacciones Químicas

Glutamate Conjugation via γ-Glutamyl Transpeptidase (GGT)

DPC 423 undergoes a glutathione (GSH)-dependent transpeptidation reaction mediated by γ-glutamyl transpeptidase (GGT), forming glutamate conjugates. This reaction is specific to compounds containing a benzylamine group .

Key Findings :

  • Mechanism : GGT transfers the γ-glutamyl moiety from GSH to the benzylamine group of this compound, forming a stable glutamate conjugate .

  • Experimental Confirmation :

    • Liquid chromatography/mass spectrometry (LC/MS) and LC/NMR confirmed the structure of the glutamate conjugates .

    • Deuterated GSH (GSH d2\text{GSH d}_2) was used to trace the transfer of glutamic acid, demonstrating that α-protons on benzylamine and glutamate remain unaffected during the reaction .

  • Inhibition Studies :

    • Acivicin (AT-125), a GGT inhibitor, abolished conjugate formation both in vitro and in vivo, confirming GGT’s role .

Table 1: Glutamate Conjugation Reaction Parameters

ParameterDetails
SubstrateThis compound (benzylamine-containing compound)
Enzymeγ-Glutamyl Transpeptidase (GGT)
CofactorGlutathione (GSH)
Key InhibitorAcivicin (AT-125)
Analytical MethodsLC/MS, LC/NMR, stable isotope labeling

Enzymatic Inhibition of Factor Xa

This compound is a reversible, highly selective inhibitor of factor Xa, a key enzyme in the blood coagulation cascade .

Mechanistic Insights :

  • Binding Affinity :

    • Ki=0.15nMK_i=0.15\,\text{nM} for factor Xa, compared to Ki=60nMK_i=60\,\text{nM} for trypsin and Ki=600nMK_i=600\,\text{nM} for thrombin .

  • Structural Basis :

    • Replacement of the benzamidine group in the precursor (SN-429) with a benzylamine moiety reduced basicity, enhancing selectivity for factor Xa over other serine proteases .

Table 2: Inhibitory Constants (KiK_i) of this compound

EnzymeKi(nM)K_i\,(\text{nM})
Factor Xa0.15
Trypsin60
Thrombin600

Structural Reactivity and Modifications

The benzylamine group in this compound is critical for its metabolic and inhibitory interactions:

  • Metabolic Susceptibility : The benzylamine moiety facilitates GGT-mediated conjugation, a reaction observed across structurally related analogs .

  • Synthetic Optimization :

    • Substitution of benzamidine with benzylamine in the parent compound (SN-429) improved pharmacokinetic properties and reduced off-target effects .

Propiedades

Fórmula molecular

C25H20F4N4O3S

Peso molecular

532.5 g/mol

Nombre IUPAC

2-[3-(aminomethyl)phenyl]-N-[2-fluoro-4-(2-methylsulfonylphenyl)phenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide

InChI

InChI=1S/C25H20F4N4O3S/c1-37(35,36)22-8-3-2-7-18(22)16-9-10-20(19(26)12-16)31-24(34)21-13-23(25(27,28)29)32-33(21)17-6-4-5-15(11-17)14-30/h2-13H,14,30H2,1H3,(H,31,34)

Clave InChI

ZLUOAFAJSUPHOG-UHFFFAOYSA-N

SMILES canónico

CS(=O)(=O)C1=CC=CC=C1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC=CC(=C4)CN)C(F)(F)F)F

Sinónimos

DPC 602
DPC-602
DPC602

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.